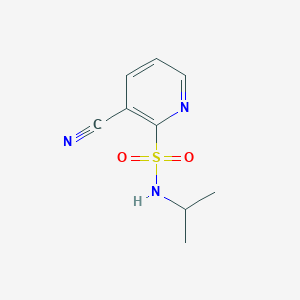
3-cyano-N-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-isopropylpyridine-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymer industries due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-isopropylpyridine-2-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is not only cost-effective but also environmentally friendly as it reduces waste generation.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, although the reactivity of amines can vary depending on the groups attached to them.
Chemical Reactions Analysis
Types of Reactions: 3-cyano-N-isopropylpyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, 3-cyano-N-isopropylpyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, sulfonamides are known for their antibacterial properties. They inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth .
Medicine: In medicine, sulfonamides are used as antibiotics to treat bacterial infections. They are also used in the treatment of other medical conditions such as hypertension and diabetes .
Industry: In the industrial sector, sulfonamides are used in the production of polymers and as vulcanization accelerators in the rubber industry .
Mechanism of Action
The mechanism of action of 3-cyano-N-isopropylpyridine-2-sulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. This compound targets the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria . By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness: 3-cyano-N-isopropylpyridine-2-sulfonamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to inhibit bacterial growth by targeting dihydropteroate synthase makes it a valuable compound in both scientific research and medical applications .
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-cyano-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-8(6-10)4-3-5-11-9/h3-5,7,12H,1-2H3 |
InChI Key |
KKPUNRGXJBBCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



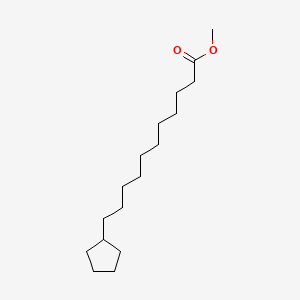
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)

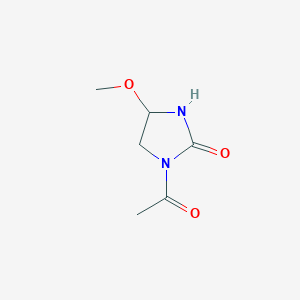




![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
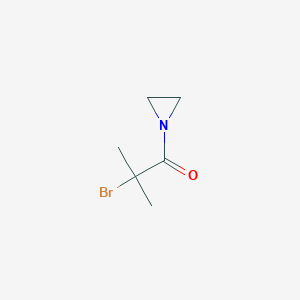
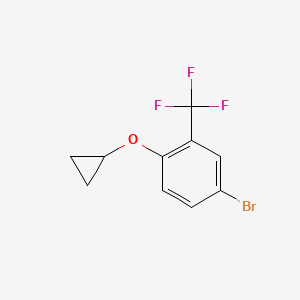
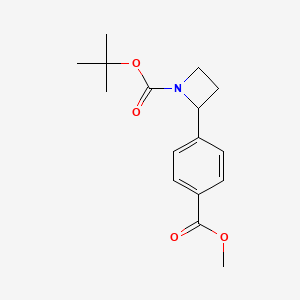
![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
